molecular formula C22H20N4OS B2523378 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 849922-14-1

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide

Cat. No. B2523378
CAS RN: 849922-14-1
M. Wt: 388.49
InChI Key: JSDLYQRFIREAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide" is a derivative of the pyrazolopyrimidine family, which has been the subject of various studies due to its potential pharmacological properties. Research has shown that structural modifications to the pyrazolopyrimidine scaffold can lead to compounds with significant anti-inflammatory properties and receptor binding affinities .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives typically involves the introduction of various substituents to the core structure to enhance biological activity. For instance, the introduction of a longer side chain and substitution at the 3-position have been explored to improve anti-inflammatory properties . Similarly, the use of N-aryl-2-chloroacetamides as electrophilic building blocks has been employed to create thiazolopyrimidinone derivatives, indicating a versatile approach to synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is crucial for their interaction with biological targets. For example, the presence of specific substituents at the 5-position and on the 2-phenyl ring has been shown to be important for the binding affinity to human A3 adenosine receptors . Single crystal X-ray data have confirmed the structures of such compounds, which is essential for understanding their biological activity .

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidine derivatives is influenced by the presence of electrophilic centers, which can undergo various reactions to form fused ring systems or to introduce new functional groups. The synthesis of fused thiazolopyrimidinones and the formation of tri-substituted methanes (TRSMs) are examples of the chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the compound's pharmacokinetic profile and its suitability as a drug candidate. Although the provided papers do not detail these properties explicitly, they are typically characterized during the drug development process.

Relevant Case Studies

Several studies have explored the potential of pyrazolopyrimidine derivatives as therapeutic agents. For instance, certain derivatives have shown high activity and a better therapeutic index than reference drugs in anti-inflammatory assays, and some have been found devoid of ulcerogenic activity . Additionally, some compounds have demonstrated potent antitumor activity against specific cancer cell lines, highlighting their potential in cancer therapy .

Scientific Research Applications

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa), with a specific compound designed for in vivo imaging using positron emission tomography (PET) due to the incorporation of a fluorine atom allowing labeling with fluorine-18. This showcases the compound's potential in developing diagnostic tools for neurological diseases (Dollé et al., 2008).

Phosphodiesterase Inhibition

Research on a series of 6-phenylpyrazolo[3,4-d]pyrimidones, which are structurally related to the compound , highlighted their specificity as inhibitors of cyclic GMP specific phosphodiesterase (type V). These findings suggest their utility in addressing conditions like hypertension through oral antihypertensive activity, demonstrating the compound's therapeutic potential (Dumaitre & Dodic, 1996).

Antiasthmatic Agent Development

Compounds like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, derived from similar chemical frameworks, have shown activity as mediator release inhibitors, indicating their potential as antiasthma agents. This suggests the broader applicability of the core structure in developing treatments for inflammatory and allergic conditions (Medwid et al., 1990).

Exploration of Peripheral Benzodiazepine Receptor Ligands

Investigations into 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands have been conducted, focusing on substituent variations and their impact on affinity and modulatory capabilities regarding steroid biosynthesis in glioma cells. This research area underscores the compound's relevance in studying and potentially treating neurological disorders (Selleri et al., 2005).

Antimicrobial Activity

The compound's core structure has been utilized in synthesizing new heterocycles with demonstrated antimicrobial activity, indicating its potential in developing novel antimicrobial agents. This reflects the chemical framework's versatility and applicability in addressing microbial resistance challenges (Bondock et al., 2008).

properties

IUPAC Name

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-15-13-20(28-14-19(27)24-18-11-7-4-8-12-18)26-22(23-15)21(16(2)25-26)17-9-5-3-6-10-17/h3-13H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDLYQRFIREAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.